
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate is a complex organic compound that features a unique structure combining an isoindolinone moiety with a hydroxybutyl and methylhexenoate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate typically involves multiple steps. One common approach starts with the preparation of the isoindolinone core, which can be synthesized via the condensation of phthalic anhydride with an appropriate amine . The hydroxybutyl group can be introduced through a subsequent alkylation reaction, and the final esterification step involves the reaction with methylhexenoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, the use of triethylamine in toluene as a solvent has been reported to be effective in the synthesis of similar compounds .
化学反应分析
Types of Reactions
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups in the isoindolinone moiety can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new ester or amide derivatives.
科学研究应用
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials with specific properties
作用机制
The mechanism of action of Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate involves its interaction with specific molecular targets. The isoindolinone moiety is known to interact with various enzymes, potentially inhibiting their activity. This interaction can affect metabolic pathways and cellular processes, making it a candidate for drug development .
相似化合物的比较
Similar Compounds
- Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate
- 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate
Uniqueness
Methyl 2-(4-(1,3-dioxoisoindolin-2-yl)-1-hydroxybutyl)-5-methylhex-4-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the isoindolinone and hydroxybutyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
属性
分子式 |
C20H25NO5 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
methyl 2-[4-(1,3-dioxoisoindol-2-yl)-1-hydroxybutyl]-5-methylhex-4-enoate |
InChI |
InChI=1S/C20H25NO5/c1-13(2)10-11-16(20(25)26-3)17(22)9-6-12-21-18(23)14-7-4-5-8-15(14)19(21)24/h4-5,7-8,10,16-17,22H,6,9,11-12H2,1-3H3 |
InChI 键 |
BELJLIDTWDQCIK-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC(C(CCCN1C(=O)C2=CC=CC=C2C1=O)O)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


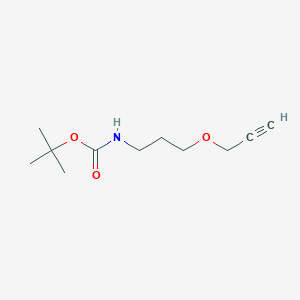
![2-(7'-methoxy-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12307036.png)

![N-[1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[1-(4-methylphenyl)ethylamino]methyl]furan-2-yl]benzamide](/img/structure/B12307048.png)
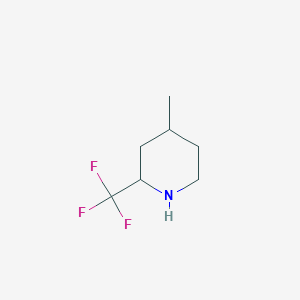
![2-[4-Hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12307064.png)
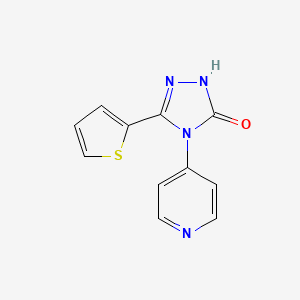

![[4-[(E)-[(Z)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12307073.png)
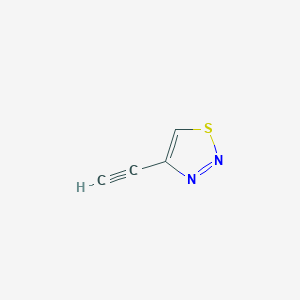
![N-[1-[(1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B12307088.png)
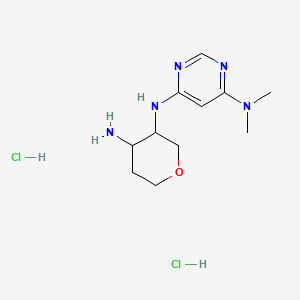
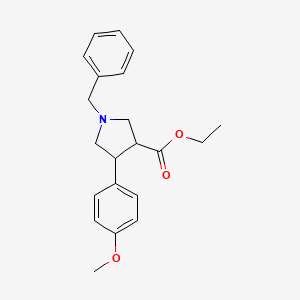
![Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B12307113.png)
